molecular formula C7H4BrClO B1290519 2-Bromo-3-chlorobenzaldehyde CAS No. 74073-40-8

2-Bromo-3-chlorobenzaldehyde

Cat. No.: B1290519
CAS No.: 74073-40-8
M. Wt: 219.46 g/mol
InChI Key: VEJPLARLFWIYNM-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorobenzaldehyde is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the second and third positions, respectively. This compound is known for its use in various chemical reactions and applications in scientific research.

Scientific Research Applications

2-Bromo-3-chlorobenzaldehyde is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is employed in the production of agrochemicals, dyes, and flavoring agents

Safety and Hazards

2-Bromo-3-chlorobenzaldehyde is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-chlorobenzaldehyde plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones These reactions are essential in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic reactions. The compound can undergo nucleophilic substitution reactions at the benzylic position, which can lead to the formation of various derivatives These reactions are facilitated by the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring, which stabilize the intermediate carbocation

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time are important factors to consider. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or exposure to light

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glutathione . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity, indicated by its log Kow value, suggests that it can readily diffuse across cell membranes . Specific transporters or binding proteins involved in its distribution have not been identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method starts with p-nitrotoluene, which undergoes a series of reactions including substitution, reduction, hydrolysis, and elimination to yield the desired product . The reaction conditions are often optimized to improve yield and purity, with temperatures maintained at moderate levels to ensure safety and efficiency.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of high-boiling point solvents is minimized to simplify post-treatment processes and enhance environmental safety. The reaction conditions are carefully controlled to achieve high yields and product purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products Formed:

    Oxidation: 2-Bromo-3-chlorobenzoic acid.

    Reduction: 2-Bromo-3-chlorobenzyl alcohol.

    Substitution: Products vary depending on the substituent introduced.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Chloro-3-bromobenzaldehyde
  • 2-Bromo-3-fluorobenzaldehyde

Comparison: 2-Bromo-3-chlorobenzaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJPLARLFWIYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634396
Record name 2-Bromo-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74073-40-8
Record name 2-Bromo-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of (2-bromo-3-chloro phenyl)methanol (4.73 g, 21.24 mmol), which had been obtained in Reference example 5(5a), in methylene chloride (120 mL) was added with 1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (10.8 g, 25.49 mmol) under ice cooling, and stirred at room temperature for 2 hours. The reaction solution was added with a mixture of saturated aqueous sodium hydrogen carbonate solution (60 mL) and saturated aqueous sodium thiosulfate solution (30 mL), and then stirred at room temperature for 0.5 hours. The mixture obtained was extracted with dichloromethane (90 mL×2). After that, the organic layers were combined and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=5/1) to give the title compound as a white solid (4.36 g, yield 94%).
Quantity
4.73 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of (2-bromo-3-chloro phenyl)methanol (4.73 g, 21.24 mmol), which had been obtained in Reference example 7 (7a), in methylene chloride (120 mL) was added with 1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (10.8 g, 25.49 mmol) under ice cooling, and stirred at room temperature for 2 hours. The reaction solution was added with a mixture of saturated aqueous sodium hydrogen carbonate solution (60 mL) and saturated aqueous sodium thiosulfate solution (30 mL), and then stirred at room temperature for 0.5 hours. The mixture obtained was extracted with dichloromethane (90 mL×2). After that, the organic layers were combined and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=5/1) to give the title compound as a white solid (4.36 g, yield 94%).
Quantity
4.73 g
Type
reactant
Reaction Step One
[Compound]
Name
example 7 ( 7a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-chlorobenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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2-Bromo-3-chlorobenzaldehyde

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